H-Gly-D-Tyr-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-D-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) strategy is commonly used, where Boc-protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These synthesizers use pre-programmed protocols to add amino acids sequentially, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Gly-D-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone and other oxidized products.
Reduction: Reduction reactions can convert oxidized tyrosine derivatives back to their original forms.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce oxidized tyrosine derivatives.
Substitution: Electrophilic reagents such as diazonium salts can be used for substitution reactions on the phenolic hydroxyl group.
Major Products
Oxidation: Oxidation of tyrosine can produce dopaquinone and other oxidized derivatives.
Reduction: Reduction reactions typically yield the original tyrosine residue.
Substitution: Substitution reactions can produce various tyrosine derivatives depending on the electrophile used.
Scientific Research Applications
H-Gly-D-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of H-Gly-D-Tyr-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The tyrosine residue can participate in hydrogen bonding, hydrophobic interactions, and aromatic stacking, which are crucial for protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
H-D-Tyr-Val-Gly-OH: A tripeptide containing D-tyrosine, valine, and glycine, used as a catalyst in the synthesis of phenylhydrazones.
Glycyl-L-tyrosine: A similar dipeptide but with L-tyrosine instead of D-tyrosine, used in parenteral nutrition.
Uniqueness
H-Gly-D-Tyr-OH is unique due to the presence of D-tyrosine, which can confer different stereochemical properties compared to its L-tyrosine counterpart. This can affect the peptide’s biological activity and stability, making it a valuable tool in peptide research and drug development .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |
InChI Key |
XBGGUPMXALFZOT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
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